7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine
Description
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a methyl group at position 7, a naphthalen-1-yl substituent at position 2, and an amine group at position 3.
Properties
IUPAC Name |
7-methyl-2-naphthalen-1-yl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-11-9-13(19)10-16-17(11)21-18(20-16)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBGVUUXYHSHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C3=CC=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the benzoxazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a fluorescent probe in biological imaging due to its potential fluorescence properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Benzoxazole vs. Oxazole
The substitution of the benzoxazole core with simpler oxazole rings significantly alters molecular properties. For example:
- N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) : This oxazole derivative (MW: ~238.3) lacks the fused benzene ring of benzoxazole, reducing molecular weight and aromatic surface area. Despite this, it demonstrates inhibitory activity against enzymes like 12/15-lipoxygenase, highlighting the role of the naphthalene group in target engagement .
Table 1: Core Structure Comparison
Substituent Effects on Pharmacological Properties
Aromatic Substituents: Naphthalene vs. Phenyl and Quinoline
- 4-Methylphenyl : In 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (MW: ~254.3), the smaller phenyl group may improve solubility but reduce binding affinity compared to naphthalene .
- Quinoline: Compound H-014 (a benzoxazole-4-aminoquinoline hybrid) shows a low re-rank score in docking studies, suggesting that quinoline substituents enhance target specificity in malaria-related proteins .
Table 2: Substituent Impact
Functional Group Modifications
- Amine Position : The 5-amine group in the target compound contrasts with 2-amine derivatives (e.g., , ). Positional differences can alter hydrogen-bonding patterns and electronic effects, influencing enzyme inhibition .
- Methyl vs. Chloro Substituents : Compound H-014 features a 7-chloro group, which may enhance electronegativity and metabolic stability compared to the target’s 7-methyl group .
Pharmacokinetic and Physicochemical Considerations
- Drug-Likeness: The target compound’s molecular weight (~278.3) and moderate logP (estimated) align with Lipinski’s rules, suggesting oral bioavailability. In contrast, quinoline derivatives (e.g., H-014) may face challenges due to higher molecular weights .
Biological Activity
7-Methyl-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound notable for its unique structural characteristics that combine a benzoxazole ring with a naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 282.32 g/mol. Its structure comprises a methyl group, an amine group, and a fused naphthalene ring, which contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.32 g/mol |
| CAS Number | 1315371-50-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may modulate the activity of neurotransmitter receptors and enzymes, particularly in neurological contexts. The exact pathways remain to be fully elucidated but suggest potential applications in treating neurodegenerative diseases.
Antioxidant Properties
Studies have shown that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress associated with various diseases.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to interact with synaptic receptors could enhance neuronal survival and function.
Fluorescent Properties
Due to its unique structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence can aid in visualizing cellular processes and tracking molecular interactions within living organisms.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Study : A study demonstrated that derivatives of benzoxazole compounds could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of signaling pathways related to cell survival.
- Fluorescence Imaging : In another study, the compound was used as a fluorescent marker for imaging cellular components in live cells. The results showed effective localization within specific organelles, indicating its potential for use in advanced imaging techniques .
- Antioxidant Activity Assessment : Comparative studies highlighted the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The compound exhibited comparable or superior activity in scavenging free radicals .
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for drug development:
Potential Therapeutic Areas :
- Neurological Disorders : Targeting neurotransmitter systems for conditions such as Alzheimer's and Parkinson's disease.
- Cancer Therapeutics : Investigating its role in apoptosis pathways could lead to novel anticancer agents.
Research Directions :
Future studies should focus on:
- Detailed mechanistic studies to understand its interactions at the molecular level.
- In vivo studies to assess therapeutic efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
